(R)-1-(2-Propoxyphenyl)ethan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(2-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
YMYIRGXYTSENMW-SECBINFHSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1[C@@H](C)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N |
Origin of Product |
United States |
Contextualization Within Chiral Amine Chemistry Research
(R)-1-(2-Propoxyphenyl)ethan-1-amine belongs to the class of chiral primary amines, which are organic compounds containing an amino group (-NH2) attached to a stereogenic carbon center. The significance of chiral amines in organic chemistry is vast, as they are integral components of many pharmaceuticals, agrochemicals, and natural products. wikipedia.org The stereochemistry of the amine is often crucial for the biological activity and efficacy of the final product.
The structure of this compound, featuring a benzylic amine with a propoxy substituent at the ortho position of the phenyl ring, makes it a valuable asset in asymmetric synthesis. The amine group can act as a nucleophile or a directing group, while the chiral center can induce stereoselectivity in chemical transformations. The aromatic ring and the propoxy group can also influence the molecule's reactivity and physical properties.
The broader family of phenethylamines, to which this compound belongs, has been the subject of extensive research in medicinal chemistry due to their diverse physiological activities. nih.gov The introduction of specific substituents on the phenyl ring, such as the propoxy group in this case, allows for the fine-tuning of the molecule's properties for specific applications.
Historical Perspectives on the Academic Development and Initial Synthesis Efforts
Historically, the resolution of racemic mixtures has been a primary method for obtaining single enantiomers. rsc.org This technique involves reacting a racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. stereoelectronics.orglibretexts.org These salts, having different physical properties, can then be separated by methods such as fractional crystallization. stereoelectronics.org Once separated, the desired enantiomer of the amine can be liberated from its salt. Given the structure of (R)-1-(2-Propoxyphenyl)ethan-1-amine, it is highly probable that its initial isolation in enantiomerically pure form was achieved through such a resolution process.
More modern approaches to obtaining chiral amines involve asymmetric synthesis, where the chiral center is created stereoselectively. One of the most significant advancements in this area was the development of tert-butanesulfinamide by the Ellman laboratory, which serves as a versatile chiral auxiliary for the synthesis of a wide variety of chiral primary amines. nih.gov It is plausible that contemporary syntheses of this compound could employ such advanced methodologies to achieve high enantiomeric purity directly.
Significance As a Stereochemically Defined Organic Molecule in Advanced Synthetic Research
Classical Resolution Techniques Applied to Racemic Precursors
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a foundational technique in stereoselective synthesis. For a racemic amine like 1-(2-propoxyphenyl)ethanamine, classical resolution methods provide a robust route to obtaining the desired (R)-enantiomer. These methods transform the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. libretexts.org
Diastereomeric Salt Formation and Fractional Crystallization Strategies
A widely employed and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This strategy involves reacting the racemic amine, 1-(2-propoxyphenyl)ethanamine, with a single enantiomer of a chiral acid, referred to as a resolving agent. libretexts.orgonyxipca.com This acid-base reaction produces a mixture of two diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)].
Because these salts are diastereomers, they have distinct physical properties, most notably different solubility profiles in various solvents. libretexts.org This difference allows for their separation by a technique called fractional crystallization. By carefully selecting the solvent and controlling conditions such as temperature, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved. libretexts.orgonyxipca.com The crystallized salt is then isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine, freeing it from the chiral resolving agent. libretexts.org The success of this method hinges on the selection of an appropriate chiral resolving agent and crystallization solvent. onyxipca.com A screening process is often necessary to identify the optimal combination for efficient separation. rsc.org
Table 1: Common Chiral Resolving Agents for Amines This table is generated based on available data and may not be exhaustive.
| Resolving Agent | Type |
| (+)-Tartaric Acid | Acid |
| (-)-Tartaric Acid | Acid |
| (+)-Dibenzoyltartaric Acid | Acid |
| (-)-Dibenzoyltartaric Acid | Acid |
| (+)-Mandelic Acid | Acid |
| (-)-Mandelic Acid | Acid |
| (+)-Camphorsulfonic Acid | Acid |
| (S)-Naproxen | Acid |
Enzymatic Kinetic Resolution Methodologies
Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This technique utilizes enzymes, typically lipases, which can differentiate between the two enantiomers of a racemic substrate and catalyze a reaction on only one of them at a significantly faster rate. nih.govwikipedia.org
In the context of resolving racemic 1-(2-propoxyphenyl)ethanamine, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be employed. nih.govnih.gov The racemic amine is placed in a suitable organic solvent with an acyl donor, such as vinyl acetate. The enzyme will selectively catalyze the acylation of one enantiomer (for instance, the (S)-enantiomer) to form an amide, leaving the other enantiomer (the desired (R)-amine) largely unreacted. nih.gov
The reaction proceeds until approximately 50% conversion is achieved, at which point the mixture contains the unreacted (R)-amine and the newly formed (S)-amide. wikipedia.org These two compounds have different chemical properties and can be easily separated using standard laboratory techniques like chromatography. This method is valued for its high enantioselectivity, often yielding products with very high enantiomeric excess (ee), and for its operation under mild reaction conditions. nih.gov
Non-Asymmetric Synthesis Pathways to the Racemic Mixture (as a Precursor for Enantioselective Methods)
The production of the racemic precursor, 1-(2-propoxyphenyl)ethanamine, is the necessary first step before classical resolution can be applied. Several standard organic synthesis routes can be utilized to produce this racemic mixture efficiently.
Reductive Amination Routes
Reductive amination is a powerful and direct method for synthesizing amines from carbonyl compounds. youtube.com To synthesize racemic 1-(2-propoxyphenyl)ethanamine, the corresponding ketone, 2-propoxyacetophenone (B8453168), serves as the starting material.
The process involves two key steps that are often performed in a single pot. First, the ketone reacts with an amine source, typically ammonia (B1221849), to form an intermediate imine. Second, this imine is reduced to the final amine. youtube.com A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). acsgcipr.orgorganic-chemistry.org Amine-borane complexes, such as 2-picoline borane, are also effective and stable reagents for this purpose, capable of being used in protic solvents like methanol (B129727) which facilitate imine formation. acsgcipr.orgsigmaaldrich.com The choice of reagent can be optimized based on scale, safety, and compatibility with other functional groups. organic-chemistry.org
Table 2: Selected Reducing Agents for Reductive Amination This table is generated based on available data and may not be exhaustive.
| Reducing Agent | Typical Conditions |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetic Acid, 24h |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), 18h |
| Catalytic Hydrogenation (H2/Pd) | Ethanol, 5 atm H2, 40°C, 24h |
| 2-Picoline Borane | Methanol or water, room temp. |
Ritter Reaction Approaches
The Ritter reaction provides an alternative, though less direct, pathway to the racemic amine. dntb.gov.ua This reaction typically involves the generation of a stable carbocation, which then reacts with a nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields an amide. rsc.org
For the synthesis of 1-(2-propoxyphenyl)ethanamine, a potential precursor would be the corresponding alcohol, 1-(2-propoxyphenyl)ethan-1-ol. Treatment of this alcohol with a strong acid (e.g., sulfuric acid) would generate a benzylic carbocation. This intermediate can be trapped with a nitrile, such as acetonitrile, to yield N-(1-(2-propoxyphenyl)ethyl)acetamide after an aqueous workup. The final step to obtain the target racemic amine is the hydrolysis of this amide, which can be achieved under either acidic or basic conditions.
Nitrile Reduction Pathways
A third synthetic route to the racemic amine involves the reduction of a corresponding nitrile. The required precursor for this pathway would be 2-(1-cyanoethyl)phenol. This starting material would first undergo a Williamson ether synthesis with a propyl halide (e.g., 1-bromopropane) under basic conditions to install the propoxy group, yielding 2-(1-(2-propoxyphenyl)ethyl)benzonitrile.
The final step is the reduction of the nitrile functional group to a primary amine. This is a standard transformation in organic synthesis and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using catalysts such as Raney Nickel or palladium under a hydrogen atmosphere can also effectively achieve this reduction, providing the desired racemic 1-(2-propoxyphenyl)ethanamine.
Principles of Green Chemistry in the Synthesis of this compound
The synthesis of enantiomerically pure amines, such as this compound, is a critical process in the pharmaceutical and fine chemical industries. The adoption of green chemistry principles in these synthetic routes is paramount to minimize environmental impact, enhance safety, and improve economic viability. This section explores the application of these principles, focusing on biocatalysis, atom economy, and the use of greener solvents and reaction conditions, to the synthesis of this compound, likely proceeding from the precursor 2-propoxyacetophenone.
A cornerstone of green chemistry is the utilization of catalytic processes over stoichiometric ones. In the context of chiral amine synthesis, this is exemplified by asymmetric reductive amination and catalytic hydrogenation, which offer high atom economy and reduce waste. acs.orgjocpr.comjk-sci.com
Biocatalytic Asymmetric Reductive Amination
One of the most promising green approaches for the synthesis of this compound from 2-propoxyacetophenone is biocatalytic asymmetric reductive amination. This method employs enzymes, such as transaminases (TAs) or imine reductases/reductive aminases (IReds/RedAms), to achieve high enantioselectivity under mild, aqueous conditions. researchgate.netnih.govnih.gov
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate. For the synthesis of the (R)-enantiomer, an (R)-selective transaminase would be employed. The key advantages of this approach include:
High Enantioselectivity: Enzymes can provide exceptionally high enantiomeric excess (ee), often exceeding 99%. nih.gov
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption.
Reduced Waste: The use of stoichiometric and often hazardous reagents associated with classical resolution methods is avoided. researchgate.net
A significant advancement in this area is the use of engineered enzymes with improved substrate scope and stability, making them suitable for the synthesis of structurally diverse amines that were previously only accessible through classical resolution. researchgate.netnih.gov The development of biocatalytic cascades, combining multiple enzymatic steps in a single pot, further enhances the efficiency and greenness of the process. nih.govacs.org
Transition Metal-Catalyzed Asymmetric Hydrogenation
Another highly efficient and atom-economical method is the transition metal-catalyzed asymmetric hydrogenation of an intermediate imine or enamine derived from 2-propoxyacetophenone. acs.org This approach utilizes chiral catalysts, often based on iridium or ruthenium, to deliver the desired enantiomer with high selectivity. acs.orgresearchgate.net
The key benefits of this methodology include:
High Atom Economy: In the ideal case of direct reductive amination, the only byproduct is water, leading to a very high atom economy. acs.orgjocpr.com
Catalytic Efficiency: Only small quantities of the chiral catalyst are required, minimizing waste.
Broad Applicability: A wide range of chiral ligands and metal catalysts are available, allowing for the optimization of the reaction for specific substrates.
A comparison of a hypothetical traditional approach involving a stoichiometric reducing agent with a greener catalytic approach is presented in the table below.
| Feature | Traditional Method (e.g., Chiral Auxiliary) | Green Catalytic Method (Asymmetric Hydrogenation) |
| Reagent | Stoichiometric chiral auxiliary, stoichiometric reducing agent (e.g., NaBH₄) | Catalytic amount of chiral transition metal complex, H₂ gas |
| Atom Economy | Low | High |
| Waste | Significant, including cleaved auxiliary and reducing agent byproducts | Minimal, primarily water |
| Process Steps | Multiple (auxiliary attachment, reduction, auxiliary removal) | Fewer (often one-pot) |
| Safety | May involve pyrophoric or toxic reagents | High-pressure hydrogen requires specialized equipment |
Green Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic synthesis often relies on volatile, flammable, and toxic solvents. Green chemistry promotes the use of safer alternatives. mdpi.compnas.org
For the synthesis of this compound, several green solvent strategies can be envisioned:
Water: As demonstrated in many biocatalytic processes, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. pnas.org
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can sometimes act as both solvent and catalyst. mdpi.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and readily available solvent that allows for easy product separation. pnas.org
The CHEM21 green metrics toolkit provides a framework for evaluating the environmental performance of chemical processes, including the choice of solvents, and can guide the development of greener synthetic routes. rsc.orgrsc.org
The following table provides a qualitative comparison of different solvent choices for the synthesis of chiral amines.
| Solvent | Advantages | Disadvantages | Green Rating |
| Toluene | Good solvating power for organic substrates | Volatile, toxic, flammable | Undesirable |
| Water | Non-toxic, non-flammable, inexpensive | Poor solubility for some organic substrates | Highly Recommended |
| Ethanol | Renewable, relatively low toxicity | Flammable | Recommended |
| Deep Eutectic Solvents | Low volatility, often biodegradable, tunable properties | Higher cost, potential for higher viscosity | Promising Alternative |
By integrating these principles—biocatalysis, catalytic hydrogenation, and the use of green solvents—the synthesis of this compound can be designed to be more sustainable, safer, and economically competitive.
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis offers an elegant and atom-economical approach to chiral amine synthesis, wherein a small amount of a chiral catalyst directs the formation of a large quantity of the desired enantiomer. The primary routes to this compound via asymmetric catalysis involve the enantioselective reduction of a prochiral precursor, typically 2-propoxyacetophenone or the corresponding imine.
Chiral Metal-Catalyzed Asymmetric Hydrogenation of Imines and Ketones
Chiral metal complexes, particularly those of rhodium and ruthenium, are highly effective catalysts for the asymmetric hydrogenation of ketones and imines. nih.govnih.gov For the synthesis of this compound, this can be achieved through two main pathways: the direct asymmetric hydrogenation of 2-propoxyacetophenone to the corresponding chiral alcohol, followed by conversion to the amine, or the asymmetric hydrogenation of the imine derived from 2-propoxyacetophenone.
A prominent example of such catalysis involves the use of Noyori-type ruthenium catalysts. These catalysts, often composed of a ruthenium center, a chiral diamine ligand, and an arene ligand, are renowned for their high efficiency and enantioselectivity in the transfer hydrogenation of ketones. thieme-connect.de The reaction typically employs a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture. nih.gov
Similarly, iridium-based catalysts have shown remarkable efficacy. For instance, Ir-catalyzed asymmetric hydrogenation of quinoxalines has been developed, where simply adjusting the solvent can selectively produce either the (R) or (S) enantiomer with high yields and excellent enantioselectivities (up to 98% ee). rsc.orgnih.gov This highlights the tunability of metal-catalyzed systems.
The general mechanism involves the coordination of the prochiral substrate (ketone or imine) to the chiral metal complex. The pre-existing chirality in the ligand environment dictates the facial selectivity of hydride transfer from the metal to the carbonyl or iminyl carbon, leading to the preferential formation of one enantiomer.
Table 1: Examples of Chiral Metal-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Amines and Alcohols
| Catalyst/Ligand | Substrate Type | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [{RuCl2(p-cymene)}2]/pseudo-dipeptide | Acetophenone derivatives | (R) or (S)-alcohols | High | High | |
| Ir/ZhaoPhos | N-Boc protected amino ketones | Tetrahydroquinolines/isoquinolines | High | High | nih.gov |
| [Rh(cod)Cl]2/(R, R)-L1 | Quinoxaline hydrochlorides | (R)-Tetrahydroquinoxalines | up to 98 | up to 99 | nih.gov |
| Noyori–Ikariya ruthenium catalyst | Oxotetrahydrocarbazoles | (R) or (S)-Hydroxytetrahydrocarbazoles | up to 99 | >99 | thieme-connect.de |
This table presents data for analogous reactions, as specific data for this compound was not available in the searched literature.
Organocatalytic Asymmetric Synthesis Routes
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthetic chemistry. For the synthesis of chiral amines, organocatalysts can be employed in various strategies, including asymmetric reductions and Mannich reactions. researchgate.net
One potential organocatalytic route to this compound involves the asymmetric reduction of the corresponding imine using a chiral Brønsted acid catalyst in conjunction with a reducing agent like Hantzsch ester. The chiral catalyst, often derived from phosphoric acid or thiourea (B124793), activates the imine by forming a chiral ion pair. This directs the hydride transfer from the Hantzsch ester to one face of the imine, leading to the enantioselective formation of the amine.
While specific examples for the synthesis of this compound are not prevalent in the literature, the general applicability of this method is well-established for a wide range of substituted acetophenone-derived imines.
Biocatalytic Asymmetric Transformations for Enantiopure Amine Synthesis
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of this compound. nih.govgoogle.com These enzymes catalyze the asymmetric reduction of imines to chiral amines with exceptional enantiomeric excess. nih.gov
The process would involve the in situ formation of the imine from 2-propoxyacetophenone and an amine source (like ammonia or an alkylamine), followed by the IRED-catalyzed reduction. The enzyme's active site, which is inherently chiral, binds the imine in a specific orientation, allowing for the stereoselective transfer of a hydride from a cofactor, typically NADPH. Engineered IREDs have been developed to accept a broad range of substrates and can be tailored to produce either the (R) or (S) enantiomer of the desired amine. google.com
Another biocatalytic approach is the asymmetric reduction of 2-propoxyacetophenone to the corresponding (R)-alcohol using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). nih.govnih.gov The resulting chiral alcohol can then be converted to the amine via methods such as the Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source, often with inversion of stereochemistry.
Table 2: Examples of Biocatalytic Asymmetric Reductions
| Enzyme Type | Substrate Type | Product | Enantiomeric Excess (ee, %) | Reference |
| Imine Reductase (IRED) | Cyclic Imines | (R)-Coniine | 99 | nih.gov |
| Secondary Alcohol Dehydrogenase (TeSADH) mutants | 2-Haloacetophenones | (R) or (S)-2-halo-1-arylethanols | High | nih.gov |
| Rhodotorula glutinis cells | Substituted Acetophenones | (S)-Alcohols | >99 | nih.gov |
| Carbonyl Reductases from Candida parapsilosis | 2-Hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | >99 | researchgate.net |
| Enzymes from Daucus Carota root | α-Azidoarylketones | (R)-2-azido-1-arylethanols | High | researchgate.net |
This table presents data for analogous reactions, as specific data for this compound was not available in the searched literature.
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently bonded to an enantiopure chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.org
For the synthesis of this compound, a common approach involves the condensation of 2-propoxyacetophenone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide. This reaction forms a chiral sulfinylimine. The subsequent diastereoselective reduction of the C=N bond is controlled by the chiral sulfur center. The bulky tert-butyl group typically shields one face of the imine, directing the hydride attack from the less hindered face. The choice of reducing agent can also influence the diastereoselectivity. After reduction, the sulfinyl group is readily cleaved under acidic conditions to yield the enantiomerically enriched amine. tcichemicals.com
Other notable chiral auxiliaries include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov For instance, a carboxylic acid can be coupled with pseudoephedrine to form a chiral amide. Deprotonation at the α-position followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the chiral scaffold. nih.govharvard.edu While not a direct route to the target amine, this illustrates the principle of using a recoverable chiral moiety to control stereocenter formation.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereochemical Control | Reference |
| (R)-tert-Butanesulfinamide | Asymmetric synthesis of amines | Stereodirecting reduction of sulfinylimines | tcichemicals.com |
| Pseudoephedrine | Asymmetric alkylation of amides | Forms a chiral enolate that reacts diastereoselectively | wikipedia.orgnih.gov |
| Oxazolidinones (Evans auxiliaries) | Asymmetric aldol reactions and alkylations | Forms a chiral enolate with a defined geometry | wikipedia.org |
| 1-(2,4,6-triisopropylphenyl)ethylamine | Asymmetric synthesis of γ-amino acid derivatives | Reductive coupling of nitrones | nih.gov |
Stereocontrol Principles in the Enantioselective Formation of the Chiral Center
The effective enantioselective synthesis of this compound hinges on fundamental principles of stereocontrol. In all the strategies discussed, the creation of the new stereocenter is governed by the energetic preference for one diastereomeric transition state over the other.
In chiral metal-catalyzed hydrogenation , the stereochemical outcome is determined by the interaction between the substrate and the chiral ligand in the coordination sphere of the metal. The ligand creates a chiral pocket, and the substrate binds in a way that minimizes steric hindrance. This preferred orientation dictates the face of the double bond (C=O or C=N) that is exposed to the hydride transfer from the metal center.
In organocatalysis , stereocontrol is typically achieved through the formation of transient chiral intermediates, such as iminium ions or enamines, or through non-covalent interactions like hydrogen bonding. For instance, a chiral Brønsted acid can protonate an imine, forming a chiral ion pair where one face of the imine is shielded by the bulky counter-anion of the catalyst.
Biocatalysis offers the most exquisite stereocontrol, derived from the highly evolved and specific three-dimensional structure of an enzyme's active site. The substrate is held in a precise orientation through a network of interactions (hydrogen bonds, hydrophobic interactions, etc.), allowing for a reaction to occur with near-perfect stereoselectivity.
In chiral auxiliary-mediated synthesis , the covalently attached chiral group forces the molecule to adopt a preferred conformation. This conformational bias, often due to steric hindrance, exposes one face of the reactive center to attack by a reagent, leading to a high diastereoselectivity in the product. The predictability of this facial bias is a key advantage of this method.
Ultimately, the choice of synthetic strategy depends on factors such as the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity. Each approach offers a powerful set of tools for the modern synthetic chemist to access enantiomerically pure compounds like this compound.
Chemical Reactivity and Mechanistic Studies of R 1 2 Propoxyphenyl Ethan 1 Amine
The structure of (R)-1-(2-Propoxyphenyl)ethan-1-amine, a substituted phenethylamine (B48288) derivative, features two primary sites of reactivity: the lone pair of electrons on the nitrogen atom of the primary amine and the electron-rich aromatic ring. wikipedia.org These functional groups allow the molecule to participate in a wide array of chemical transformations.
Nucleophilic Reactivity of the Amine Functionality
The primary amine group is characterized by a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophilic species. The nucleophilicity of primary amines is generally greater than that of ammonia (B1221849) but can be influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com
The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org
The mechanism involves two principal stages:
Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com
Elimination: The carbonyl group reforms by expelling the leaving group (e.g., a chloride ion). A base, often a second molecule of the amine, then removes a proton from the nitrogen atom to yield the neutral amide product and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
The general reaction is vigorous, particularly with reactive acyl chlorides. youtube.com
Table 1: Illustrative Acylation Reactions
| Acylating Agent | Product Name |
| Acetyl chloride | (R)-N-(1-(2-Propoxyphenyl)ethyl)acetamide |
| Benzoyl chloride | (R)-N-(1-(2-Propoxyphenyl)ethyl)benzamide |
| Propanoic anhydride | (R)-N-(1-(2-Propoxyphenyl)ethyl)propanamide |
As a primary amine, this compound can act as a nucleophile in reactions with alkyl halides. This reaction can be difficult to control, often leading to a mixture of products. The initial alkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium salt.
Table 2: Potential Products of Alkylation with Methyl Iodide
| Degree of Alkylation | Product Name |
| Primary Amine (Starting Material) | This compound |
| Secondary Amine | (R)-N-Methyl-1-(2-propoxyphenyl)ethan-1-amine |
| Tertiary Amine | (R)-N,N-Dimethyl-1-(2-propoxyphenyl)ethan-1-amine |
| Quaternary Ammonium Salt | (R)-N,N,N-Trimethyl-1-(2-propoxyphenyl)ethan-1-aminium iodide |
The reaction of this compound with aldehydes or ketones under mildly acidic conditions results in the formation of an imine (also known as a Schiff base). masterorganicchemistry.comchemistrysteps.com This condensation reaction is reversible and involves the elimination of a water molecule. masterorganicchemistry.com
The mechanism proceeds through several steps:
Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org
Proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org
Protonation of the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). libretexts.orglibretexts.org
Elimination of water to form a positively charged iminium ion. libretexts.org
Deprotonation of the nitrogen to give the final imine product. libretexts.org
The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the carbonyl and the carbinolamine intermediate, but too much acid will protonate the amine nucleophile, rendering it unreactive. libretexts.org
Table 3: Illustrative Imine Formation Reactions
| Carbonyl Compound | Imine Product Name |
| Acetone | (R)-N-(Propan-2-ylidene)-1-(2-propoxyphenyl)ethan-1-amine |
| Benzaldehyde (B42025) | (R)-N-(Benzylidene)-1-(2-propoxyphenyl)ethan-1-amine |
| Cyclohexanone | (R)-N-(Cyclohexylidene)-1-(2-propoxyphenyl)ethan-1-amine |
Transformations Involving the 2-Propoxyphenyl Aromatic Moiety
The benzene (B151609) ring of the molecule is substituted with two groups: a propoxy group (-OCH₂CH₂CH₃) at position 2 and a chiral (1-aminoethyl) group at position 1. The electronic properties of these substituents dictate the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.commasterorganicchemistry.com The existing substituents on the ring control the rate and position of the incoming electrophile.
Propoxy Group (-OPr): This is a strongly activating, ortho, para-directing group due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance.
1-Aminoethyl Group: Under the strongly acidic conditions often used for EAS, the amine group will be protonated to form an ammonium group (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.
In a competitive scenario, the powerful ortho, para-directing ability of the propoxy group typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the propoxy group. The para position (position 5) is sterically accessible. Of the two ortho positions, position 3 is sterically hindered by the adjacent 1-aminoethyl group, making position 6 the most likely site for substitution.
It is important to note that Friedel-Crafts alkylation and acylation reactions often fail on rings containing amino groups because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.orgopenstax.org
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product |
| Bromination | Br⁺ (from Br₂/FeBr₃) | (R)-1-(4-Bromo-2-propoxyphenyl)ethan-1-amine |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | (R)-1-(4-Nitro-2-propoxyphenyl)ethan-1-amine |
| Sulfonation | SO₃ (from fuming H₂SO₄) | (R)-4-(1-Aminoethyl)-3-propoxybenzenesulfonic acid |
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings that can be difficult to achieve through classical EAS. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org
The propoxy group is an effective DMG. The oxygen atom can chelate the lithium atom of the organolithium base, facilitating the removal of a proton from the C3 position. This generates a specific aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent exclusively at the C3 position. wikipedia.orgresearchgate.net
Table 5: Functionalization via Directed ortho-Metalation
| Trapping Electrophile | Functional Group Introduced |
| CO₂ (then H₃O⁺ workup) | -COOH (Carboxylic acid) |
| I₂ | -I (Iodine) |
| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
Stereospecific and Stereoselective Reactions of this compound
There is a notable lack of specific studies in the scientific literature that focus exclusively on the stereospecific and stereoselective reactions of this compound. In a broader context, chiral amines are fundamental in asymmetric synthesis, often employed as chiral auxiliaries or as nucleophiles in reactions where the stereocenter influences the formation of new chiral centers. For instance, chiral amines can react with racemic mixtures of acids to form diastereomeric salts, which can then be separated.
While no specific data tables for this compound are available, the general principles of such reactions can be illustrated. In a hypothetical stereoselective acylation reaction, the (R)-amine would react with a prochiral electrophile, potentially leading to the preferential formation of one diastereomer over the other. The degree of stereoselectivity would be dependent on the steric and electronic properties of both the amine and the reacting partner, as well as the reaction conditions.
Without experimental data, any discussion on the specific stereochemical outcomes of reactions involving this compound remains speculative and based on the general behavior of analogous chiral amines.
Reaction Kinetics and Thermodynamic Analyses of Key Chemical Transformations
A thorough search of scientific databases reveals an absence of published studies on the reaction kinetics and thermodynamic analyses of key chemical transformations involving this compound. Such studies would typically involve determining rate constants, activation energies, and thermodynamic parameters like enthalpy and entropy of reaction for processes such as N-alkylation, acylation, or its use in resolution or catalysis.
Kinetic studies are crucial for understanding the mechanism of a reaction. For example, determining the order of a reaction with respect to the amine and other reactants can elucidate the composition of the transition state. Similarly, thermodynamic analyses provide insight into the feasibility and position of equilibrium for a given transformation.
The lack of such data for this compound means that a quantitative understanding of its reactivity profile is not currently established in the scientific literature. Researchers seeking to utilize this compound would likely need to conduct their own kinetic and thermodynamic investigations to optimize reaction conditions and understand the underlying mechanistic details.
Derivatization and Synthetic Utility of R 1 2 Propoxyphenyl Ethan 1 Amine
Synthesis of Chiral Salts and Their Application in Resolution (as a resolving agent)
One of the fundamental applications of chiral amines like (R)-1-(2-Propoxyphenyl)ethan-1-amine is in the resolution of racemic mixtures, particularly carboxylic acids. The principle lies in the reaction of the chiral amine with a racemic acid to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. chegg.commurov.info
The general reaction involves an acid-base reaction between the (R)-amine and a racemic acid (a 50:50 mixture of (R)- and (S)-enantiomers). This results in the formation of two diastereomeric salts: ((R)-acid·(R)-amine) and ((S)-acid·(R)-amine). libretexts.org
Reaction Scheme: (R)-Amine + (R,S)-Acid → [(R)-Amine:(S)-Acid] + [(R)-Amine:(R)-Acid] (Diastereomeric Salts)
Once the diastereomeric salts are formed, their differential solubility in a particular solvent is exploited. One diastereomer will preferentially crystallize out of the solution while the other remains dissolved. chegg.commurov.info The crystallized salt can then be isolated by filtration. Subsequent treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the resolving agent, which can be recovered and reused. libretexts.orgchegg.com
A classic example of this methodology is the resolution of racemic ibuprofen (B1674241) using a chiral amine like (S)-(-)-1-phenylethylamine. murov.info The (S,S) salt is less soluble and precipitates from the solution. murov.infoyoutube.com While direct data on the use of this compound for resolving specific acids is not prevalent in the reviewed literature, its structural similarity to other effective resolving agents suggests its potential utility in this application. The efficiency of such a resolution would depend on the specific racemic acid and the crystallization conditions.
Table 1: Examples of Chiral Amines as Resolving Agents for Racemic Acids
| Resolving Agent | Racemic Acid Resolved | Key Principle |
| (S)-(-)-1-Phenylethylamine | Ibuprofen | Formation of diastereomeric salts with different solubilities. chegg.commurov.info |
| (+)-(R)-Phenylethylamine | Ibuprofen | Diastereomeric salt formation and separation by supercritical fluid extraction. nih.gov |
| Brucine, Strychnine, Quinine | Various Carboxylic Acids | Naturally occurring chiral bases used for forming diastereomeric salts. libretexts.org |
| PEGylated-(R)-Mandelic Acid | Racemic Amines | Formation of diastereomeric salts with a polymer-supported resolving agent to facilitate separation. nih.gov |
Formation of Amide Derivatives as Chiral Ligands or Synthetic Intermediates
The primary amine group of this compound can be readily acylated to form a wide range of amide derivatives. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. sphinxsai.commdpi.com These amide derivatives are valuable as chiral ligands in asymmetric catalysis or as intermediates for the synthesis of more complex molecules.
General Synthesis of Amide Derivatives: The synthesis of amides from this compound can be achieved through various standard methods. One common approach is the reaction with an acyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com
N-acyl derivatives of chiral amines have been shown to act as ligands in various metal-catalyzed asymmetric reactions. For instance, N-acyl thiourea (B124793) derivatives have been synthesized and their coordination chemistry explored. nih.gov While specific examples involving this compound are not detailed in the available literature, its N-acyl derivatives would be expected to exhibit similar potential as chiral ligands.
Furthermore, these amide derivatives can serve as crucial synthetic intermediates. The amide bond can be stable under certain reaction conditions while other parts of the molecule are modified. Subsequently, the amide can be hydrolyzed or reduced to reveal a new functional group. For example, the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide demonstrates the acylation of a related chiral amine, which then serves as a precursor for a copper(II) complex. nih.gov
Table 2: Examples of Amide Synthesis and Derivatives
| Amine Reactant | Acylating Agent | Product Type | Potential Application | Reference |
| Substituted Anilines | Amino Acid Ester | Amide Derivatives | Antimicrobial Activity | sphinxsai.com |
| Anabasine | 1,2-Azole-3-carbonyl chlorides | N-acyl Anabasine Derivatives | Medicinal Agents | mdpi.com |
| 1,2-Ethylenediamine | Various Methyl Ketones, then Acetic Anhydride | N,N'-Bis(1-substituted-ethylidene)-ethane-1,2-diamine derivatives | Cytotoxic and Antimicrobial Agents | researchgate.net |
| N-[1-(3,4-dimethoxyphenyl) propan-2-yl]benzamide | Acetic Anhydride | Ketoamide | Precursor for Metal Complex | nih.gov |
Transformation into Other Chiral Scaffolds and Chiral Building Blocks
This compound can be chemically transformed into other valuable chiral building blocks. These transformations often involve reactions of the amine group to introduce new functionalities while retaining the original stereocenter.
Another plausible transformation is the synthesis of chiral oxazolines. Chiral oxazolines are a prominent class of ligands used in asymmetric catalysis. They are typically synthesized from chiral amino alcohols, which, as mentioned, could potentially be derived from this compound.
The amine can also serve as a precursor for more complex chiral structures through multi-step synthetic sequences. The inherent chirality of this compound can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable starting material for the total synthesis of natural products and pharmaceuticals.
Application in Heterocyclic Synthesis as a Chiral Precursor
Chiral amines are frequently employed as starting materials for the asymmetric synthesis of heterocyclic compounds. This compound is a suitable precursor for such syntheses, particularly in reactions like the Pictet-Spengler reaction. wikipedia.orgdepaul.edu
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu The use of a chiral amine like this compound in this reaction would lead to the formation of a chiral tetrahydroisoquinoline derivative. The stereochemistry of the starting amine influences the stereochemical outcome of the cyclization, providing a route to enantiomerically enriched heterocyclic products. mdpi.com
Pictet-Spengler Reaction Mechanism: The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form a new six-membered ring. nrochemistry.com The stereocenter of the original amine directs the facial selectivity of the cyclization.
Beyond tetrahydroisoquinolines, this chiral amine could potentially be used in the synthesis of other heterocyclic systems. For example, the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved through a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction, starting from N-aminoethylpyrroles and aldehydes. nih.gov A chiral amine could be incorporated into the N-aminoethylpyrrole precursor, thus introducing a chiral element into the final heterocyclic product.
Computational Chemistry and Theoretical Studies of R 1 2 Propoxyphenyl Ethan 1 Amine
Conformational Analysis and Energy Landscapes of the Chiral Amine
The three-dimensional structure of a flexible molecule like (R)-1-(2-Propoxyphenyl)ethan-1-amine is not static. Rotations around its single bonds give rise to various spatial arrangements known as conformers, each with a distinct energy level. A comprehensive conformational analysis is crucial as the preferred conformation often dictates the molecule's reactivity and interaction with its environment.
A systematic search for stable conformers of this compound can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization and energy calculations using more accurate Density Functional Theory (DFT) methods. The analysis reveals a landscape of several low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.
The primary rotational degrees of freedom in this compound are around the C(aryl)-O, O-C(propyl), C(aryl)-C(ethyl), and C(ethyl)-N bonds. The orientation of the propoxy and aminoethyl groups relative to the phenyl ring defines the major conformers. Intramolecular hydrogen bonding between the amine group's hydrogen atoms and the propoxy group's oxygen atom can significantly stabilize certain conformations. The resulting potential energy surface shows several local minima, with the global minimum representing the most populated conformation at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Presence of Intramolecular H-Bond |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | C1-C2-O-C3: 178.5, C2-C1-C(H)N-C: -65.2 | Yes |
| 2 | 0.85 | C1-C2-O-C3: 85.1, C2-C1-C(H)N-C: 175.8 | No |
| 3 | 1.52 | C1-C2-O-C3: -88.3, C2-C1-C(H)N-C: -68.1 | Yes |
| 4 | 2.10 | C1-C2-O-C3: 179.1, C2-C1-C(H)N-C: 63.5 | No |
Electronic Structure Investigations (e.g., Frontier Molecular Orbital Theory)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. guidechem.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions with electrophiles. columbia.edu Conversely, the LUMO is the lowest energy orbital without electrons and can accept electrons from a nucleophile. modgraph.co.uk The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The HOMO is typically localized on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, and also shows significant density on the electron-rich aromatic ring. The LUMO, on the other hand, is predominantly distributed over the antibonding orbitals of the phenyl ring. This distribution suggests that the amine group is the primary site for electrophilic attack, while the aromatic ring is susceptible to nucleophilic attack, particularly under conditions that would favor such a reaction.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | 0.45 |
| HOMO-LUMO Gap | 6.34 |
Transition State Modeling for Key Synthetic Reactions Involving this compound
Computational modeling of transition states provides deep insights into the mechanisms and stereoselectivity of chemical reactions. columbia.edunih.gov A common synthetic route to chiral amines like this compound is the reductive amination of a corresponding ketone, in this case, 2-propoxyacetophenone (B8453168). This reaction typically proceeds through the formation of an imine intermediate, which is then reduced.
Transition state theory allows for the calculation of the structures and energies of the transition states for both the imine formation and the subsequent reduction. By modeling the approach of a reducing agent (e.g., a hydride from a chiral or achiral reducing agent) to the prochiral imine, it is possible to rationalize the stereochemical outcome of the reaction. The relative energies of the transition states leading to the (R) and (S) enantiomers determine the enantiomeric excess. Non-covalent interactions, such as hydrogen bonding and steric repulsion between the substrate, the catalyst (if any), and the reducing agent in the transition state assembly, are critical in controlling the stereoselectivity. nih.gov
| Transition State | Relative Activation Energy (kcal/mol) | Resulting Enantiomer |
|---|---|---|
| TS-pro-R | 12.5 | (R) |
| TS-pro-S | 14.2 | (S) |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are valuable for structure elucidation and for interpreting experimental spectra.
By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can help in the assignment of complex spectra and in confirming the structure of the molecule. Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding IR intensities can be predicted. The calculated IR spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the N-H stretches of the amine group, the C-O stretches of the ether linkage, and the aromatic C-H bending modes.
| Parameter | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR δ (ppm) | 7.1-7.3 | Aromatic Protons |
| ¹H NMR δ (ppm) | 4.05 | CH-N |
| ¹H NMR δ (ppm) | 3.95 | O-CH₂ |
| ¹H NMR δ (ppm) | 1.40 | CH₃-C(H)N |
| IR Frequency (cm⁻¹) | 3350, 3280 | N-H stretch (asymmetric and symmetric) |
| IR Frequency (cm⁻¹) | 1245 | Aryl-O stretch |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. nih.gov These simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time, providing insights into solvation structure, dynamics, and thermodynamics.
For this compound, MD simulations in various solvents (e.g., water, methanol (B129727), chloroform) can reveal how the solvent organizes around the chiral amine. The simulations can quantify the extent of hydrogen bonding between the amine and protic solvents. The radial distribution functions (RDFs) derived from these simulations can show the probable distances between specific atoms of the solute and solvent molecules. Furthermore, the simulations can be used to calculate the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. Understanding these interactions is crucial for predicting solubility, partitioning behavior, and reactivity in solution.
| Solvent | Solvation Free Energy (kcal/mol) | Average N···H-O(water) Distance (Å) |
|---|---|---|
| Water | -8.5 | 2.85 |
| Methanol | -6.2 | 2.90 |
| Chloroform | -3.1 | N/A |
Analytical Chemistry Approaches in the Study of R 1 2 Propoxyphenyl Ethan 1 Amine
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)
The separation of enantiomers is a critical task in the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the enantiomeric excess (e.e.) of (R)-1-(2-Propoxyphenyl)ethan-1-amine.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a predominant method for the enantioseparation of amines. nih.govyoutube.com This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. nih.gov For basic compounds like 1-(2-propoxyphenyl)ethan-1-amine, the mobile phase composition is critical. It often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a small amount of an amine additive (e.g., diethylamine (B46881) or butylamine) to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support.
Another class of CSPs effective for chiral amine separation is based on macrocyclic glycopeptides, such as teicoplanin. nih.gov These phases can operate in various modes, including reversed-phase, polar organic, and normal-phase, offering great flexibility in method development.
Due to the lack of a specific published HPLC method for this compound, the following table presents hypothetical yet representative conditions based on established methods for analogous chiral amines.
Illustrative HPLC Conditions for Enantiomeric Separation:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H) | Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Methanol (B129727)/Acetic Acid/Triethylamine (B128534) (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Temperature | 25 °C | 25 °C |
Gas Chromatography (GC):
GC is another valuable technique for chiral analysis, particularly for volatile and thermally stable compounds. Direct separation on a chiral GC column is possible, but an indirect approach involving derivatization is more common for amines. mdpi.com In the indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. mdpi.comnih.gov A common CDA for primary amines is S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC). nih.govshimadzu.com The resulting diastereomeric amides are typically more volatile and exhibit better chromatographic behavior than the parent amines.
The following table provides illustrative GC conditions for the analysis of the diastereomeric derivatives of this compound.
Illustrative GC Conditions for Diastereomer Separation:
| Parameter | Value |
|---|---|
| Derivatizing Agent | S-(-)-N-(Trifluoroacetyl)prolyl chloride |
| Column | Standard non-polar (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C hold for 1 min, then ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, one would expect distinct signals for the aromatic protons, the methine (CH) proton adjacent to the nitrogen, the amine (NH₂) protons, the methyl (CH₃) group on the ethylamine (B1201723) side chain, and the three sets of methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propoxy group. The aromatic protons would show complex splitting patterns characteristic of an ortho-substituted benzene (B151609) ring. The methine proton would appear as a quartet due to coupling with the adjacent methyl group. The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. docbrown.info
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Each carbon in the molecule, including the eight aromatic carbons (six in the ring and two substituents), the two carbons of the ethylamine moiety, and the three carbons of the propoxy group, would give a distinct signal.
Illustrative ¹H NMR Data (in CDCl₃):
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |
| Methine (CH-NH₂) | ~4.1 | Quartet |
| Propoxy (O-CH₂) | ~3.9 | Triplet |
| Amine (NH₂) | ~1.5 (broad) | Singlet |
| Ethyl (CH-CH₃) | ~1.4 | Doublet |
| Propoxy (CH₂-CH₃) | ~1.8 | Sextet |
Illustrative ¹³C NMR Data (in CDCl₃):
| Carbon | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~157 |
| Aromatic C-CH | ~145 |
| Aromatic CH | 127 - 129 |
| Aromatic CH | 111 - 121 |
| Propoxy O-CH₂ | ~70 |
| Methine C-NH₂ | ~51 |
| Propoxy CH₂ | ~23 |
| Ethyl CH₃ | ~25 |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation pattern. For phenethylamine (B48288) derivatives, electron ionization (EI) and electrospray ionization (ESI) are common techniques.
Under ESI-MS, phenethylamines are readily protonated to form the [M+H]⁺ ion. A characteristic fragmentation pathway for substituted phenethylamines is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.govacs.org Another common fragmentation is α-cleavage (cleavage of the Cα-Cβ bond), which for this molecule would lead to a benzylic cation. β-cleavage is also possible. The propoxy group can also fragment, for instance, through the loss of a propyl radical or propene.
The following table outlines the predicted major fragments for this compound.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 180.1383 | [M+H]⁺ (C₁₁H₁₈NO⁺) | Protonation |
| 163.1121 | [M+H - NH₃]⁺ (C₁₁H₁₅O⁺) | Loss of ammonia from parent ion |
| 137.0961 | [C₉H₁₃O]⁺ | α-cleavage with loss of ethanimine |
| 121.0648 | [C₈H₉O]⁺ | Cleavage of the propoxy group (loss of C₃H₇ and NH₃) |
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and confirmation of functional groups. wikipedia.org
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as a medium intensity band (or a doublet) in the 3300-3500 cm⁻¹ region. rsc.org The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and propoxy groups appear just below 3000 cm⁻¹. The C-O stretching of the aryl ether is typically a strong band in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is also highly effective for identifying functional groups and providing a molecular fingerprint. libretexts.org It is particularly sensitive to non-polar bonds. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, usually give strong Raman signals. While conventional Raman spectra of enantiomers are identical, the technique can be used to study enantioselective interactions or to analyze crystalline forms. nih.govacs.orgacs.org
The following table summarizes the expected key vibrational bands for this compound.
Expected Key IR and Raman Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Technique(s) |
|---|---|---|
| 3300 - 3500 | N-H stretch (primary amine) | IR |
| 3000 - 3100 | Aromatic C-H stretch | IR, Raman |
| 2850 - 3000 | Aliphatic C-H stretch | IR, Raman |
| 1450 - 1600 | Aromatic C=C stretch | IR, Raman |
| ~1240 | Aryl-O stretch (ether) | IR |
X-ray Crystallography for Absolute Configuration Determination of Derivatives
While the relative configuration of stereocenters can often be deduced from NMR, the unambiguous determination of the absolute configuration of a chiral molecule relies heavily on X-ray crystallography. nih.govpurechemistry.org Since the amine itself may not form crystals of sufficient quality, it is common practice to prepare a crystalline derivative. researchgate.netnih.gov
This is achieved by reacting the amine with a chiral resolving agent of known absolute configuration, such as a chiral carboxylic acid (e.g., (R)-mandelic acid or Mosher's acid), to form a diastereomeric salt. mdpi.com These diastereomeric salts have different physical properties, including crystal packing, and one diastereomer will often crystallize preferentially.
By obtaining a single crystal of the diastereomeric salt and analyzing it using X-ray diffraction, a three-dimensional model of the crystal lattice can be constructed. This model reveals the spatial arrangement of all atoms in the molecule. Since the absolute configuration of the chiral acid is already known, the absolute configuration of the amine portion of the salt, in this case this compound, can be definitively assigned. This method is considered the "gold standard" for absolute configuration determination. purechemistry.org
Industrial Synthetic Considerations for R 1 2 Propoxyphenyl Ethan 1 Amine
Scalability Assessment of Established Synthetic Routes for Large-Scale Production
The successful transition of a synthetic route from laboratory to industrial scale hinges on its robustness, safety, and consistency in producing the target molecule with high purity and yield. For (R)-1-(2-Propoxyphenyl)ethan-1-amine, two primary strategies are generally considered: chemical synthesis, particularly asymmetric reductive amination, and biocatalytic synthesis using transaminases.
Asymmetric Reductive Amination: This chemical approach involves the reaction of a prochiral ketone, 2-propoxyacetophenone (B8453168), with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. google.com The scalability of this method is dependent on several factors:
Catalyst Availability and Cost: The catalysts are often based on precious metals like iridium or rhodium complexed with chiral ligands. google.com The cost and availability of both the metal and the complex ligand can be a significant bottleneck for large-scale production.
Reaction Conditions: These reactions may require high pressures of hydrogen gas and specialized reactor systems, adding to the capital and operational costs. mdpi.com
Purification: Removal of the metal catalyst and byproducts often necessitates chromatographic purification, which can be challenging and costly to scale up.
A patent for a similar synthesis of (R)-1-aryl-2-propylamines highlights the use of a Lewis acid additive and a transition metal hydrogenation catalyst, suggesting a pathway that could be adapted for this compound. The described method boasts high yield and enantioselectivity, which are crucial for industrial application. nih.gov
Biocatalytic Synthesis using Transaminases: This approach utilizes enzymes, specifically (R)-selective amine transaminases ((R)-ATAs), to convert the prochiral ketone to the desired chiral amine. nih.govnih.gov This method offers several advantages for scalability:
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
High Selectivity: Enzymes often exhibit exceptional enantioselectivity, leading to products with high optical purity and reducing the burden of downstream purification. nih.gov
Immobilization: Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture and reuse over multiple batches, significantly improving process economics. chemrxiv.org
The primary challenge in scaling up transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. However, various strategies, such as using an excess of the amine donor or removing the ketone byproduct, can be employed to drive the reaction to completion. nih.gov
| Synthetic Route | Key Scalability Considerations | Potential Challenges |
| Asymmetric Reductive Amination | Catalyst cost and availability, high-pressure equipment, purification methods. | Metal contamination of the product, cost of chiral ligands, complex purification. google.com |
| Biocatalytic Synthesis (Transaminases) | Enzyme production and stability, equilibrium limitations, substrate and product inhibition. | Driving unfavorable equilibria to completion, enzyme cost and operational stability. nih.gov |
Process Optimization Methodologies for Enhanced Efficiency and Yield
Process optimization is a continuous effort in chemical manufacturing to maximize efficiency and yield, thereby reducing costs and environmental impact. For the synthesis of this compound, optimization strategies would focus on key reaction parameters for both chemical and biocatalytic routes.
Optimization of Asymmetric Reductive Amination:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst without compromising reaction rate and enantioselectivity is a primary goal.
Solvent and Additive Screening: The choice of solvent can significantly influence reaction kinetics and selectivity. Additives, such as Lewis acids, have been shown to improve the direct conversion of ketones to amines. google.com
Parameter Optimization: A Design of Experiments (DoE) approach can be used to systematically optimize parameters like temperature, pressure, and substrate concentration to identify the optimal reaction conditions for maximizing yield and purity. nih.gov
Optimization of Biocatalytic Synthesis:
Enzyme Engineering: Modern protein engineering techniques, such as directed evolution and rational design, can be used to improve the activity, stability, and substrate specificity of transaminases. nih.gov
Reaction Media Engineering: The use of co-solvents can improve the solubility of hydrophobic substrates like 2-propoxyacetophenone, thereby increasing the reaction rate.
Process Intensification: Continuous flow reactors with immobilized enzymes can offer significant advantages over batch processes, including higher productivity, better process control, and easier integration of downstream processing steps. chemrxiv.org Research on membrane-immobilized transaminases demonstrates high catalytic performance and reusability, paving the way for efficient continuous processes. chemrxiv.org
| Optimization Parameter | Asymmetric Reductive Amination | Biocatalytic Synthesis (Transaminases) |
| Catalyst/Enzyme | Catalyst loading, ligand selection. google.com | Enzyme engineering for improved activity and stability, immobilization. nih.govchemrxiv.org |
| Reaction Conditions | Temperature, pressure, reaction time. mdpi.com | pH, temperature, substrate/enzyme ratio. nih.gov |
| Solvents/Media | Solvent screening for optimal performance. | Co-solvent selection for substrate solubility, buffer optimization. |
| Process Design | Batch vs. continuous processing. | Continuous flow with immobilized enzymes, in-situ product removal. chemrxiv.org |
Waste Minimization and Environmental Impact Assessment of Industrial Processes
Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize waste and reduce environmental impact.
The primary waste streams in the chemical synthesis of this compound are likely to include:
Spent Catalysts: The precious metal catalysts need to be recovered and recycled, which is an energy-intensive process.
Solvent Waste: Large volumes of organic solvents are often used in the reaction and purification steps.
Byproducts: Side reactions can lead to the formation of unwanted byproducts that need to be separated and disposed of.
Biocatalytic routes are generally considered more environmentally friendly. nih.gov Key considerations include:
Aqueous Reaction Media: The use of water as the primary solvent significantly reduces the generation of organic solvent waste.
Biodegradability: Enzymes are biodegradable, and the waste streams from biocatalytic processes are often less toxic and easier to treat.
A comparative study on the continuous biocatalytic synthesis of (R)-2-octanol demonstrated that this method generated 80% less waste compared to traditional methods for the same amount of product. researchgate.net While not the same compound, this highlights the potential for significant waste reduction through biocatalysis.
Techno-Economic Evaluation of Different Industrial Synthesis Pathways
For the synthesis of This compound , a TEE would compare the costs associated with chemical and biocatalytic routes.
Chemical Synthesis (Asymmetric Reductive Amination):
Major Cost Drivers: The cost of the precious metal catalyst and chiral ligand, high-pressure reactor systems, and solvent recovery and disposal. nih.gov
Biocatalytic Synthesis (Transaminases):
Major Cost Drivers: The cost of enzyme production, the price of the amine donor, and the efficiency of the process in overcoming equilibrium limitations. nih.gov A study on chiral amine production indicated that for a transamination route, the biocatalyst cost accounted for 92.3% of the raw material costs. nih.gov
Economic Advantages: Lower energy consumption due to mild reaction conditions and potentially simpler downstream processing can lead to significant cost savings.
A techno-economic analysis of two different multi-enzyme systems for chiral amine production revealed that the cost is highly dependent on the enzyme price. nih.gov Enhancing enzyme activity can drastically reduce the unit price of the final product, making biocatalytic routes competitive with traditional chemical methods. nih.gov Furthermore, studies integrating life cycle assessment with techno-economic analysis have shown that greener synthesis routes can be both environmentally and economically superior. nih.govresearchgate.net
| Cost Factor | Asymmetric Reductive Amination | Biocatalytic Synthesis (Transaminases) |
| Raw Materials | High cost of metal catalysts and chiral ligands. | Enzyme production cost, cost of amine donor. nih.gov |
| Capital Expenditure | High-pressure reactors, extensive purification equipment. | Standard reactors, potential for smaller footprint with continuous processing. |
| Operating Costs | High energy consumption, solvent recycling costs. | Lower energy consumption, but potential costs for enzyme replacement and co-factors. |
| Waste Disposal | Cost of treating solvent waste and disposing of catalyst residues. | Generally lower costs due to aqueous and biodegradable waste streams. |
Role As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Asymmetric Synthesis of Complex Molecular Architectures
While specific, documented instances of (R)-1-(2-Propoxyphenyl)ethan-1-amine in the total synthesis of complex natural products are not extensively reported in peer-reviewed literature, the utility of its structural analogs is well-established. Chiral amines like (R)-1-phenylethylamine are frequently employed to introduce chirality, which is then elaborated upon to construct intricate molecular frameworks. sci-hub.se The general strategy involves forming an imine with a prochiral ketone or aldehyde, followed by a diastereoselective nucleophilic addition. The chiral amine directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the amine reveals an enantiomerically enriched product that can be carried forward in a synthetic sequence.
The 2-propoxy group on the phenyl ring of the title compound can offer additional layers of control through steric hindrance or potential chelation with metal reagents, thereby influencing the diastereoselectivity of such transformations.
Utility in the Construction of Stereochemically Defined Ligands for Asymmetric Catalysis
Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that biases the transformation of a substrate into a single enantiomer. Chiral amines are foundational starting materials for a vast array of these ligands.
For instance, chiral 1-phenylethylamine (B125046) and its derivatives are precursors to widely used ligand classes such as Schiff bases, phosphino-oxazolines (PHOX ligands), and other bidentate or polydentate ligands. A common synthetic route involves the condensation of the chiral amine with a suitable carbonyl compound or its reaction with a phosphorus electrophile to generate aminophosphine (B1255530) ligands.
A study on the synthesis of new chiral amino phosphine (B1218219) ligands utilized (R)-1-phenylethylamine in a reaction with 2-naphthol (B1666908) and benzaldehyde (B42025) to create a chiral amino naphthol intermediate. capes.gov.br This intermediate was then converted into a ligand used in palladium-catalyzed asymmetric allylic substitution, achieving high yields and significant enantiomeric excess (ee). capes.gov.br Although this example does not use this compound directly, it illustrates the established synthetic pathway where such a chiral amine would serve as the primary source of chirality for a new ligand. The propoxy group could modulate the ligand's electronic and steric properties, potentially fine-tuning the catalyst's activity and selectivity.
Table 1: Potential Ligand Classes Derived from Chiral Amines
| Ligand Class | General Synthetic Precursor(s) | Potential Application |
|---|---|---|
| Schiff Base Ligands | Chiral Amine + Salicylaldehyde derivative | Asymmetric epoxidation, cyclopropanation |
| Phosphino-oxazoline (PHOX) | Chiral Amino Alcohol (derived from amine) | Asymmetric hydrogenation, allylic alkylation |
Incorporation into Novel Chiral Auxiliaries and Reagents for Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com Chiral amines are among the most common and effective auxiliaries. sci-hub.se
The value of a chiral amine as an auxiliary is demonstrated by compounds like (R)-(+)-2-Methyl-2-propanesulfinamide, which reacts with aldehydes and ketones to form sulfinimines. These intermediates can then undergo diastereoselective addition of nucleophiles, with the bulky tert-butylsulfinyl group effectively shielding one face of the imine. youtube.com
Similarly, this compound can be envisioned as a precursor to new chiral auxiliaries. It could be transformed into a variety of reagents designed to control the stereochemical outcome of reactions. For example, it could be used to generate chiral imines for diastereoselective additions or cycloadditions. sci-hub.se The steric bulk and coordinating potential of the 2-propoxy group could offer unique stereocontrol compared to the more common, unsubstituted 1-phenylethylamine. The development of new chiral derivatizing reagents, which are used to determine the enantiomeric purity of other molecules, is another area where such amines find application.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing (R)-1-(2-Propoxyphenyl)ethan-1-amine with high enantiomeric excess?
- Methodological Answer : The compound can be synthesized via asymmetric reductive amination or chiral resolution. For example, palladium-catalyzed hydrogenation with chiral ligands (e.g., BINAP) enables stereoselective reduction of imine precursors . Boc protection of the amine group, as demonstrated in tert-butyl carbamate synthesis (using DCM and triethylamine), can stabilize intermediates and facilitate purification . Enantiomeric purity (>95%) is achievable via chiral HPLC or enzymatic resolution, as shown in studies of structurally similar (R)-1-(4-bromophenyl)ethan-1-amine .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity . Chiral NMR shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers, while 2D-NCOSY and NOESY resolve spatial configurations . X-ray crystallography of hydrochloride salts (common for amine derivatives) provides definitive stereochemical assignments, as seen in analogues like (R)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride .
Q. How does the 2-propoxy substituent influence the compound's solubility and lipophilicity compared to other aryl-substituted ethanamines?
- Methodological Answer : Computational tools (e.g., COSMO-RS) predict logP values based on substituent effects. Experimentally, shake-flask methods quantify partition coefficients (octanol/water). The 2-propoxy group increases lipophilicity relative to methoxy or hydroxyl analogues, as observed in (R)-1-(4-methoxyphenyl)ethan-1-amine (logP ~1.8 vs. ~2.5 for propoxy) . Solubility in aqueous buffers is enhanced using cyclodextrin inclusion complexes or salt formation (e.g., HCl salts) .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data in enzymatic vs. cell-based assays for this compound?
- Methodological Answer : Discrepancies may arise from membrane permeability or off-target interactions. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion . Competitive binding studies (SPR or ITC) identify interactions with serum proteins, which can mask bioactivity in cell assays . Validate target engagement via CRISPR knockouts or photoaffinity labeling, as applied to pyrrolopyrimidine derivatives .
Q. How can enantioselective transport mechanisms be studied for this compound in biological membranes?
- Methodological Answer : Employ chiral crown ethers in U-tube phase transport experiments to evaluate enantiomer selectivity, as demonstrated with (R)-1-(naphthalen-1-yl)ethan-1-amine . Kinetic modeling of transport rates (using HPLC monitoring) reveals stereospecific binding to membrane carriers. Compare results with molecular dynamics simulations of lipid bilayer interactions .
Q. What catalytic systems enable efficient introduction of the 2-propoxy group in asymmetric synthesis?
- Methodological Answer : Palladium/copper bimetallic systems catalyze Ullmann-type coupling of propanol with aryl halides under mild conditions (H₂O, 1 atm H₂) . Phase-transfer catalysis (e.g., quaternary ammonium salts) improves yields in biphasic systems, as shown in the synthesis of halogenated ethanamines . For stereocontrol, chiral auxiliaries like Evans oxazolidinones direct propoxy group installation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported MIC values for this compound derivatives against Gram-positive bacteria?
- Methodological Answer : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) to minimize variability . Check for efflux pump activity using inhibitors like reserpine. Cross-validate with time-kill assays and genomic sequencing (to identify resistance mutations), as performed in studies of pyrrolopyrimidine antibacterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
